REACTION_CXSMILES
|
[OH-:1].[Na+].[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]([CH3:15])[CH2:9][C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1.CO.Cl>O.C(Cl)(Cl)Cl>[OH:11][C:12]1[CH:13]=[C:4]([OH:3])[CH:5]=[CH:6][C:7]=1[CH:8]([CH3:15])[CH2:9][C:10]([OH:1])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1)=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at less than about 15° C.
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl ether (4×100 ml)
|
Type
|
WASH
|
Details
|
the organic layers washed with saturated NaCl (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a pale orange oil
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
FILTRATION
|
Details
|
by filtering through a short pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate afforded pure product as a white solid (8.3 g, 94%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |